APD597

概述

描述

准备方法

合成路线和反应条件

ADP-597的合成涉及形成一个带有羧酸基团的哌啶环。详细的合成路线和反应条件在公共领域并不容易获得。

工业生产方法

ADP-597的工业生产方法没有明确记载。通常,此类化合物的生产涉及多步骤有机合成过程,包括中间体的制备、纯化和最终产品在受控条件下的形成。

化学反应分析

a) Piperidine Functionalization

-

Intermediate 43 : Formed via nucleophilic substitution of 4-hydroxy-5-chloro-2-pyridone with tert-butyl piperidine-1-carboxylate under basic conditions ( ).

-

Critical modification : Introduction of the methylsulfonyl group via reaction with 1,2-difluoro-4-(methylsulfonyl)benzene enhances receptor binding ( ).

b) Pyrimidine Coupling

-

Final step : Piperidine intermediate 45 reacts with 5-chloro-2-iodopyrimidine in DMF at 60°C, achieving 85% yield ( ).

-

Role of DIEA : Neutralizes HCl byproduct, facilitating nucleophilic attack on the pyrimidine ring.

Structural Modifications & Activity

This compound’s structure comprises three domains with distinct roles in GPR119 activation ( ):

Notable SAR Findings :

-

Removing the hexamethylsulfonyl group decreases EC<sub>50</sub> by 6× ( ).

-

Substituting T86<sup>3.33</sup> with glycine abolishes agonist activity ( ).

Analytical & Pharmacokinetic Data

Comparative Agonist Analysis

This compound outperforms analogs in solubility and metabolic stability ( ):

| Agonist | Solubility (mg/mL) | EC<sub>50</sub> (nM) | Half-Life (h) |

|---|---|---|---|

| This compound | 10.2 | 46 | 6.5 |

| APD668 | 2.1 | 38 | 12.1 |

| AR231453 | 0.9 | 29 | 8.3 |

Key advantage : this compound’s hydroxyl metabolites exhibit shorter half-lives, minimizing drug accumulation risks ( ).

Reaction Optimization Challenges

-

Purification : Residual DMF in final steps necessitates extensive washing with EtOAC/NaHCO<sub>3</sub> ( ).

-

Byproducts : O-isomer formation during Step 1 requires gradient chromatography for separation ( ).

This synthesis and functional data validate this compound as a structurally optimized GPR119 agonist with clinical potential in type 2 diabetes management.

科学研究应用

APD597 is a GPR119 agonist intended for the treatment of type 2 diabetes . It has good solubility and reduced drug-drug interaction potential .

GPR119 Target and Mechanism of Action

The G protein-coupled receptor 119 (GPR119) is a crucial target in glucose homeostasis, making it an emerging target for treating type 2 diabetes mellitus . this compound binds to the extracellular cavity of the GPR119 ligand binding pocket through the hexamethylsulfonyl group, forming a hydrogen bond interaction with E261 7.35, and is surrounded by Q65 2.64, F7 1.35, L61 2.60, and E261 7.35, R262 7.36 and S156 ECL2 .

When the polar amino acid R262 7.36 was mutated to alanine, the agonist’s activation effect was completely abolished . Moreover, when E261 7.35 was mutated to alanine, the half effective concentration (EC 50) value decreased sixfold, accompanied by nearly a 50% reduction in cAMP accumulation .

Clinical and Preclinical Studies

Phase 1 Program

this compound was evaluated for safety, tolerability, pharmacokinetics, and pharmacodynamics in a Phase 1 program . The program included single and multi-ascending studies in healthy volunteers and subjects with type 2 diabetes . this compound was well-tolerated and showed dose-proportional pharmacokinetics with a half-life of six to seven hours in solution and approximately 13 hours in suspension in healthy volunteers .

Effects on Incretin and Glucose

The Phase 1 program provided evidence for incretin stimulation (GLP-1, GIP, and PYY) and reductions in post-meal glucose increases with this compound treatment in both overweight and obese non-diabetic volunteers and in subjects with type 2 diabetes . Reductions in post-meal glucose increases were greater with this compound in combination with sitagliptin, a DPP-4 inhibitor, compared to sitagliptin alone .

Potential as an Antidiabetic Agent

In humans, single-dose oral administration of JNJ-38431055 (APD-597) increased postmeal plasma glucagon-like peptide 1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) concentrations but did not significantly decrease glucose excursion or increase insulin secretion . However, in a graded glucose infusion study, JNJ-38431055 was shown to induce a higher insulin secretion rate (ISR) relative to placebo at elevated plasma glucose levels, suggesting its potential as an antidiabetes agent .

作用机制

ADP-597通过作为G蛋白偶联受体119(GPR119)的激动剂发挥作用。该受体参与葡萄糖稳态和胰岛素分泌的调节。 当被ADP-597激活时,GPR119刺激促胰岛素激素的释放,从而增强胰岛素分泌并改善血糖控制 .

相似化合物的比较

类似化合物

替格瑞洛: 一种抗血小板药,可抑制P2Y12受体。

氯吡格雷: 另一种抗血小板药,其作用机制与替格瑞洛相似。

普拉格雷: 第三代噻吩并吡啶,也抑制P2Y12受体.

ADP-597的独特性

ADP-597在作为GPR119受体的激动剂方面的特定作用是独一无二的,这与上述抗血小板药不同。它在治疗2型糖尿病中的主要应用使其有别于其他针对不同受体和途径的化合物。

生物活性

APD597 is a synthetic small molecule that acts as an agonist for the G protein-coupled receptor (GPCR) GPR119, which is implicated in glucose homeostasis and is a promising target for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its favorable pharmacological profile, including good solubility and a unique mechanism of action that promotes insulin secretion and incretin release.

This compound activates GPR119, leading to the stimulation of insulin secretion from pancreatic beta cells and enhancing the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play critical roles in glucose metabolism by promoting insulin secretion in response to meals. The activation mechanism involves several key interactions at the molecular level:

- Binding Site : this compound interacts with the extracellular cavity of GPR119, forming hydrogen bonds with specific amino acids such as E261 and R262. These interactions are crucial for receptor activation and downstream signaling .

- Conformational Changes : The binding of this compound induces significant conformational changes in GPR119, transitioning it from an inactive to an active state. This transition is essential for coupling with downstream G proteins (Gαs), leading to increased cyclic AMP (cAMP) levels, which mediate various physiological responses .

Pharmacological Profile

The pharmacological characteristics of this compound have been extensively studied, revealing its potential advantages over other compounds:

- Solubility : Compared to its analogue APD668, this compound exhibits superior solubility, which enhances its bioavailability and therapeutic efficacy .

- Efficacy : In functional assays, this compound has demonstrated a potent ability to activate GPR119, with an effective concentration (EC50) significantly lower than many endogenous agonists. For example, studies have shown that this compound activates GPR119 at concentrations as low as 3.28 nM .

Comparative Efficacy

A comparative analysis with other compounds reveals the relative potency of this compound:

| Compound | EC50 (nM) | Max Activity (%) |

|---|---|---|

| This compound | 3.28 | 100 |

| HBK001 | 30 | 73.6 |

| Linagliptin | N/A | No significant increase |

This table illustrates that this compound not only activates GPR119 more effectively than HBK001 but also surpasses the activity of traditional DPP-4 inhibitors like linagliptin in promoting insulin secretion under specific conditions .

Study on Insulin Secretion

A pivotal study investigated the effects of this compound on insulin secretion in isolated pancreatic islets from ICR mice. The findings indicated that:

- At a glucose concentration of 16.7 mM, this compound significantly enhanced insulin secretion compared to controls.

- The compound's efficacy was comparable to that of other known GPR119 agonists, reinforcing its potential therapeutic role in managing T2DM .

Structural Analysis

Recent structural studies utilizing cryo-electron microscopy have elucidated the binding interactions between this compound and GPR119:

- Binding Characteristics : The hexamethylsulfonyl group of this compound engages in critical interactions within the receptor's ligand-binding pocket, underscoring its importance for receptor activation.

- Mutagenesis Studies : Mutations in key residues such as E261 and R262 resulted in diminished receptor activity, confirming their roles in mediating the effects of this compound .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which APD597 activates GPR119?

this compound binds to the human GPR119 receptor at three critical sites: the activation cavity, outer cavity, and stacking gate. This interaction involves key amino acid residues (e.g., Q65, V85, T86) that stabilize the ligand-receptor complex and induce conformational changes required for G protein coupling. The activation leads to increased intracellular cAMP levels, which promotes glucose-dependent insulin secretion and incretin release (e.g., GLP-1) .

Q. How is the efficacy of this compound quantified in vitro?

this compound’s potency is measured using pEC50 values, reflecting the concentration required to achieve 50% of its maximal cAMP accumulation effect. Wild-type GPR119 exhibits an EC50 of 46 nM, while mutations (e.g., Q65V, V85A) significantly reduce efficacy, confirming the structural basis of its activity .

Q. What experimental models are suitable for studying this compound’s antidiabetic effects?

Primary rodent islets and transfected cell lines (e.g., HEK293 cells expressing hGPR119) are commonly used. In vivo models include diabetic rodents (e.g., db/db mice), where this compound reduces glucose excursion and improves β-cell function .

Advanced Research Questions

Q. How do mutations in GPR119 affect this compound’s pharmacological activity?

Site-directed mutagenesis reveals that residues Q65, V85, and T86 are critical for this compound binding. Mutations (e.g., Q65V) reduce cAMP accumulation by >80% compared to wild-type, confirming their role in stabilizing the ligand-receptor interaction . Structural modeling further shows disrupted hydrogen bonding and hydrophobic interactions in mutants .

Q. Why does this compound exhibit variable insulin secretion efficacy across studies?

Discrepancies arise from differences in experimental models (e.g., human vs. rodent islets) and co-factors like glucose concentration. For example, this compound requires ≥5 mM glucose to potentiate insulin secretion, as its activity is glucose-dependent .

Q. How can researchers resolve contradictions in this compound’s incretin release data?

Methodological variations in measuring GLP-1/GIP levels (e.g., ELISA protocols, sampling timepoints) may explain inconsistencies. Standardized protocols for blood collection and analyte stabilization are recommended. Co-administration with DPP4 inhibitors (e.g., HBK001) can amplify incretin effects .

Q. What strategies optimize this compound’s pharmacokinetic profile for preclinical studies?

this compound’s solubility and metabolic stability are improved by modifying its trisubstituted pyrimidine scaffold. Strategies include introducing polar groups (e.g., sulfonamide) to reduce CYP2C9 inhibition and enhance oral bioavailability .

Q. How does this compound compare to other GPR119 agonists (e.g., AR231453, AS1669058)?

this compound has a higher selectivity for GPR119 over related receptors (e.g., GPR40, GLP1R) but lower potency than AR231453 (EC50 = 4.7 nM). However, this compound’s improved safety profile (e.g., no cardiovascular effects at ≤5 mg/kg in guinea pigs) makes it preferable for long-term studies .

Q. What analytical methods validate this compound’s chemical purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard. Stability studies under varying temperatures (-80°C to 25°C) confirm a shelf life of ≥2 years in lyophilized form .

Q. How can this compound’s β-cell protective effects be mechanistically dissected?

RNA-seq or single-cell transcriptomics of this compound-treated islets can identify pathways (e.g., ER stress reduction, prosurvival gene upregulation). Knockout models (e.g., GPR119⁻/⁻ mice) help isolate receptor-specific effects from off-target actions .

Q. Methodological Notes

- Structural Analysis : Cryo-EM or X-ray crystallography (as in ) is essential for mapping this compound-GPR119 interactions.

- Data Interpretation : Normalize cAMP data to vehicle controls and account for inter-assay variability using reference agonists (e.g., 2-oleoylglycerol) .

- Ethical Compliance : this compound is strictly for research; avoid human use and adhere to institutional guidelines for animal studies .

属性

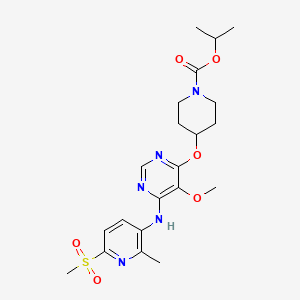

IUPAC Name |

propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCHTSXOPUOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237885 | |

| Record name | ADP-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897732-93-3 | |

| Record name | ADP-597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADP-597 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADP-597 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADP-597 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。